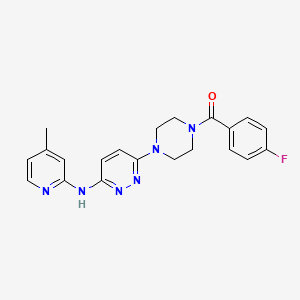

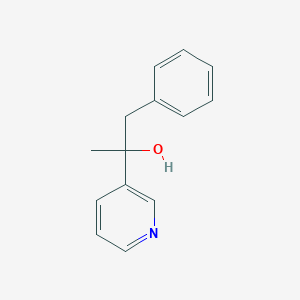

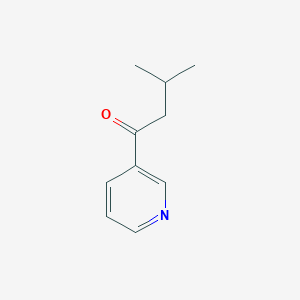

1-Phenyl-2-(pyridin-3-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(pyridin-3-yl)propan-2-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. It is also known as beta-hydroxyphenylpyridylpropane or P3P. This compound has been the subject of scientific research because of its potential applications in various fields.

Scientific Research Applications

α_1 Receptor Antagonistic Activity

1-Phenyl-2-(pyridin-3-yl)propan-2-ol derivatives have been synthesized with potential α_1 receptor antagonistic activity. This synthesis involved a two-step process with a total yield above 68%, showing potent activity against the α_1 receptor (J. Hon, 2013).

Role in Metal-Free Reduction of Nitro Aromatic Compounds

(2-Pyridyl)phenyl methanol, a related compound, has demonstrated the capability to act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds. This process involves a domino process including reduction and conjugate addition steps for the formation of β-amino esters (D. Giomi, R. Alfini, A. Brandi, 2011).

Synthesis and Biological Screening

New series of pyrimidine derivatives incorporating the 1-Phenyl-2-(pyridin-3-yl)propan-2-ol structure have been synthesized and screened for various biological activities including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds showed significant anti-inflammatory and moderate analgesic activities (K. Ishwar Bhat, Abhishek Kumar, Muhammed Nisar, Pankaj Kumar, 2014).

Synthesis of GABA A alpha2,3-Selective Allosteric Modulator

1-Phenyl-2-(pyridin-3-yl)propan-2-ol derivatives have been used in the synthesis of an oral GABA(A) alpha(2/3)-selective agonist. This synthesis was characterized by consecutive Pd-catalyzed coupling steps, highlighting the compound's importance in neurological drug development (M. Jensen et al., 2005).

Preparation in Polymorphic Crystallization

Studies have investigated the effect of pyridine on the polymorphic crystallization of 1,3-di(9-anthryl)propan-2-ol. This research showed that pyridine serves as a hydrogen-bond acceptor, preventing hydrogen bonding between molecules in the crystallization process, indicating its utility in modifying polymorphic outcomes (Kiyoshi Matsumoto et al., 2003).

properties

IUPAC Name |

1-phenyl-2-pyridin-3-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-14(16,13-8-5-9-15-11-13)10-12-6-3-2-4-7-12/h2-9,11,16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSXKZBTKAZGAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CN=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-(pyridin-3-yl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

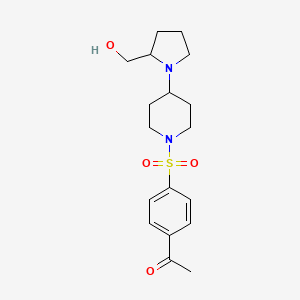

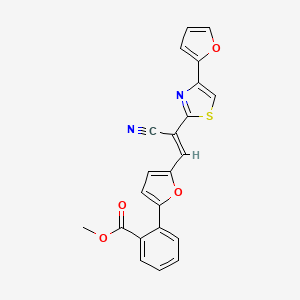

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)

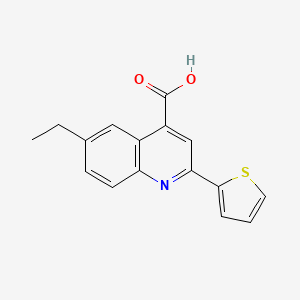

![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)

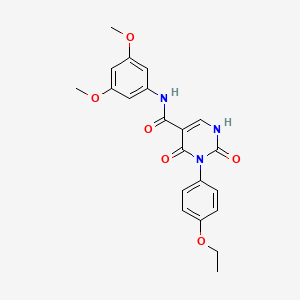

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)

![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)